molecular formula C15H15F4NO4S2 B14779240 N-(Phenoxyphenyl-lambda4-sulfinyl)-N-methyl-1,1,1-phenylmethane ammonium triflate

N-(Phenoxyphenyl-lambda4-sulfinyl)-N-methyl-1,1,1-phenylmethane ammonium triflate

Cat. No.: B14779240
M. Wt: 413.4 g/mol
InChI Key: HIUHHRCIGBEBPN-UHFFFAOYSA-M
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Description

N-(Phenoxyphenyl-lambda4-sulfinyl)-N-methyl-1,1,1-phenylmethane ammonium triflate is a synthetic organic compound that belongs to the class of sulfinyl compounds These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Phenoxyphenyl-lambda4-sulfinyl)-N-methyl-1,1,1-phenylmethane ammonium triflate typically involves multiple steps, including the formation of the sulfinyl group and the subsequent attachment of the phenoxyphenyl and ammonium triflate groups. Common reagents used in the synthesis may include sulfinyl chlorides, phenols, and ammonium salts. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(Phenoxyphenyl-lambda4-sulfinyl)-N-methyl-1,1,1-phenylmethane ammonium triflate can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form sulfide derivatives.

    Substitution: The phenoxyphenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, sulfide derivatives, and substituted phenoxyphenyl compounds. These products can have diverse applications in various fields.

Scientific Research Applications

N-(Phenoxyphenyl-lambda4-sulfinyl)-N-methyl-1,1,1-phenylmethane ammonium triflate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Phenoxyphenyl-lambda4-sulfinyl)-N-methyl-1,1,1-phenylmethane ammonium triflate involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, facilitating various chemical reactions. The phenoxyphenyl group can interact with biological molecules, potentially leading to biological effects. The ammonium triflate group can enhance the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(Phenoxyphenyl-lambda4-sulfinyl)-N-methyl-1,1,1-phenylmethane ammonium chloride
  • N-(Phenoxyphenyl-lambda4-sulfinyl)-N-methyl-1,1,1-phenylmethane ammonium bromide
  • N-(Phenoxyphenyl-lambda4-sulfinyl)-N-methyl-1,1,1-phenylmethane ammonium iodide

Uniqueness

N-(Phenoxyphenyl-lambda4-sulfinyl)-N-methyl-1,1,1-phenylmethane ammonium triflate is unique due to the presence of the triflate group, which can enhance its solubility and stability compared to other similar compounds

Properties

Molecular Formula

C15H15F4NO4S2

Molecular Weight

413.4 g/mol

IUPAC Name

benzyl-(fluoro-oxo-phenyl-λ6-sulfanylidene)-methylazanium;trifluoromethanesulfonate

InChI

InChI=1S/C14H15FNOS.CHF3O3S/c1-16(12-13-8-4-2-5-9-13)18(15,17)14-10-6-3-7-11-14;2-1(3,4)8(5,6)7/h2-11H,12H2,1H3;(H,5,6,7)/q+1;/p-1

InChI Key

HIUHHRCIGBEBPN-UHFFFAOYSA-M

Canonical SMILES

C[N+](=S(=O)(C1=CC=CC=C1)F)CC2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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